Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Description
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1804885-18-4, molecular formula: C₁₀H₈Cl₂F₂O₃, molecular weight: 285.07 g/mol) is a high-purity intermediate critical in pharmaceutical synthesis. Its structure features a phenylacetate backbone with chlorine substituents at the 3- and 5-positions, a difluoromethoxy group at the 2-position, and a methyl ester group. This compound is manufactured under ISO-certified processes and serves as a key building block for active pharmaceutical ingredients (APIs), leveraging its halogenated and fluorinated moieties to enhance bioactivity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOLTLOMOYDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Difluoromethylation: The hydroxyl group is then converted to a difluoromethoxy group using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Hydrolysis: 3,5-dichloro-2-(difluoromethoxy)benzoic acid.
Oxidation: 3,5-dichloro-2-(difluoromethoxy)benzaldehyde.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may function as a precursor or intermediate in the synthesis of bioactive compounds.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit phosphodiesterase enzymes could lead to reduced inflammation in pulmonary tissues.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. This compound may be evaluated for efficacy against various bacterial strains, contributing to the development of new antibiotics.
Agricultural Applications
The compound may also play a role in agriculture, particularly as a pesticide or herbicide. Its chemical structure suggests potential herbicidal activity against specific weed species.
Herbicide Development
Research into the herbicidal properties of related compounds has revealed their effectiveness in controlling broadleaf weeds without harming cereal crops. This compound could be synthesized and tested for similar applications.
Material Science Applications
In material science, this compound can serve as a building block for polymers or coatings due to its unique chemical properties.
Polymer Synthesis
The compound's reactivity allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism by which Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Overview of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ester Group | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1804885-18-4 | C₁₀H₈Cl₂F₂O₃ | 285.07 | 3,5-Cl; 2-OCHF₂ | Methyl | API intermediates, agrochemicals |
| Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | 1807178-53-5 | C₁₁H₁₀Cl₂F₂O₃ | 299.08 | 3,5-Cl; 2-OCHF₂ | Ethyl | Specialty chemical synthesis |
| Ethyl 3,5-dichloro-2-fluorophenylacetate | 1806350-99-1 | C₁₀H₉Cl₂FO₂ | 251.08 | 3,5-Cl; 2-F | Ethyl | Research reagents |
| Methyl 3,6-dichloro-2-(difluoromethoxy)phenylacetate | 1807038-04-5 | C₁₀H₈Cl₂F₂O₃ | 285.07 | 3,6-Cl; 2-OCHF₂ | Methyl | Unspecified (structural isomer) |
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)
- Structural Differences : The ethyl ester group increases molecular weight by 14.01 g/mol compared to the methyl analogue.
- This makes it less favored in APIs requiring rapid systemic release .
- Applications : Primarily used in specialty chemical synthesis rather than direct pharmaceutical applications.
Ethyl 3,5-dichloro-2-fluorophenylacetate (CAS 1806350-99-1)
- Structural Differences : Replaces the difluoromethoxy group (OCHF₂) with a single fluorine atom at the 2-position.
- Impact on Properties : The absence of the electron-withdrawing difluoromethoxy group reduces steric hindrance and polarity, altering binding affinity in target receptors. The molecular weight is significantly lower (251.08 vs. 285.07), suggesting differences in pharmacokinetics .
- Applications: Limited to research reagents, likely due to inferior bioactivity compared to difluoromethoxy-containing analogues.
Methyl 3,6-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807038-04-5)
- Structural Differences : Chlorine substituents shifted to the 3- and 6-positions (vs. 3,5 in the target compound).
- Impact on Properties : Altered steric and electronic profiles due to positional isomerism. The 3,6-dichloro configuration may reduce intermolecular interactions in crystal lattices, affecting solubility and stability .
- Applications: Not explicitly documented, but positional isomerism often leads to divergent bioactivity, making it a candidate for niche applications.
Key Research Findings
Role of Difluoromethoxy Group: The OCHF₂ group in this compound enhances metabolic resistance compared to non-fluorinated analogues, as seen in benzimidazole-based drugs like pantoprazole, where difluoromethoxy groups improve acid stability and target binding .
Ester Group Influence : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, favoring their use in prodrugs requiring rapid activation .
Chlorine Positioning : The 3,5-dichloro configuration optimizes steric compatibility in API intermediates, whereas 3,6-dichloro isomers may introduce undesired conformational changes .
Biological Activity
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, interactions, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Chlorine Atoms : Two chlorine substituents positioned at the 3 and 5 locations on the phenyl ring.
- Difluoromethoxy Group : This group enhances the compound's lipophilicity and metabolic stability, which can improve pharmacokinetic properties.
- Acetate Moiety : Contributes to the compound's solubility and reactivity.
The molecular formula is , with a CAS number of 1806352-55-5.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The difluoromethoxy group is believed to enhance binding affinity to specific molecular targets, leading to alterations in biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.
Enzyme Interactions
Preliminary studies indicate that this compound interacts with various enzymes, potentially affecting their activity. For instance, it may inhibit phospholipase A2, which is crucial for lipid metabolism .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3,5-dichloro-2-methoxyphenylacetate | Lacks difluoromethoxy group | Different chemical reactivity |
| Methyl 3,5-dichloro-2-(trifluoromethoxy)phenylacetate | Contains trifluoromethoxy group | Altered reactivity and binding characteristics |
| Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate | Ethyl group instead of methyl | Variation in ester functionality |
This table highlights how the presence of the difluoromethoxy group distinguishes this compound from other compounds, particularly regarding its biological activity and potential applications in drug development.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and etherification. For the difluoromethoxy group, nucleophilic substitution using chlorodifluoromethane or direct fluorination of a methoxy precursor is common. Key challenges include minimizing hydrolysis of the ester group during synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product. Reaction optimization should focus on controlling stoichiometry, temperature (e.g., 0–5°C for fluorination steps), and anhydrous conditions to prevent side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of the difluoromethoxy group (characteristic splitting patterns) and ester functionality.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopes.
- IR Spectroscopy : Identifies ester C=O stretching (~1740 cm) and C-F vibrations (1100–1200 cm).
- Cross-referencing with pharmacopeial standards for analogous compounds (e.g., Pantoprazole Sodium) ensures accuracy in spectral interpretation .
Advanced Research Questions
Q. How can impurity profiling and quantification be performed for this compound, and what thresholds are scientifically acceptable?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 220–305 nm) is optimal. Use a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Impurity limits should align with ICH guidelines: ≤0.15% for known impurities and ≤0.10% for unknown impurities. Reference standards for related compounds (e.g., dichlorinated byproducts) are critical for calibration. Pharmacopeial methods for Pantoprazole Sodium (e.g., USP protocols) provide a template for system suitability and integration parameters .
Q. What strategies resolve stereochemical or regioisomeric byproducts in this compound synthesis?
- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate stereoisomers. For regioisomers (e.g., 2,4-dichloro vs. 3,5-dichloro derivatives), comparative NMR ( chemical shifts) and computational modeling (DFT calculations for energy minima) are recommended. Pharmacopeial case studies on benzimidazole derivatives highlight the importance of peak resolution thresholds (R > 1.5) .
Q. How do electron-withdrawing substituents (Cl, F) influence the hydrolytic stability of the ester group in this compound?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can assess degradation. The electron-withdrawing Cl and F groups increase ester susceptibility to hydrolysis. Buffered solutions (pH 1.2–6.8) and Arrhenius kinetics modeling predict shelf-life. Protective formulations (lyophilization or enteric coatings) may mitigate degradation, as seen in proton-pump inhibitors like Pantoprazole .
Q. What advanced methodologies characterize thermal degradation products of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Pyrolysis-GC/MS or high-resolution tandem MS (HRMS/MS) elucidates degradation pathways (e.g., loss of CO or HF). Comparative studies with fluorinated analogs (e.g., difluoromethoxy benzimidazoles) reveal common degradation motifs, such as defluorination or aryl chloride displacement .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in impurity thresholds between studies may arise from detector sensitivity (UV vs. MS) or column selectivity. Validate methods using spiked samples.
- Advanced Instrumentation : Use NMR for tracking fluorine-containing intermediates, and X-ray crystallography for resolving ambiguous stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
